![molecular formula C17H27N3O5 B2927877 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide CAS No. 899958-20-4](/img/structure/B2927877.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H27N3O5 and its molecular weight is 353.419. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on similar compounds has shown significant advancements in the synthesis and theoretical understanding of biologically active compounds. For instance, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin to produce novel classes of compounds with potential biological activities, demonstrating the versatility of spiro compounds in synthesizing bioactive molecules (Amirani Poor et al., 2018).
Antiviral and Antimicrobial Applications
Compounds with a spiro structure have been explored for their antiviral and antimicrobial properties. For example, Apaydın et al. (2020) designed and synthesized a series of spirothiazolidinone derivatives that exhibited strong antiviral activity against influenza A/H3N2 virus, indicating the potential of spiro compounds in antiviral therapy (Apaydın et al., 2020).
Pharmacological Evaluation
The pharmacological evaluation of spiro compounds has also been a subject of interest. Obniska et al. (2007) synthesized a series of N-4-arylpiperazin-1-yl amides of spiro[4.5]dec-2-yl-propionic acid, showing promise as anticonvulsants. This underscores the therapeutic potential of spiro compounds in neurological disorders (Obniska et al., 2007).
Receptor Affinity and Activity
Spiro compounds' interaction with biological receptors has been explored to understand their mechanism of action better. Franchini et al. (2014) investigated 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivatives for their affinity and activity at 5-HT1AR and α1-adrenoceptor subtypes, highlighting the potential for developing selective ligands based on spiro frameworks (Franchini et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-13(21)19-7-9-20(10-8-19)16(23)15(22)18-11-14-12-24-17(25-14)5-3-2-4-6-17/h14H,2-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPRHIVNLHJUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.